1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxypropyl group. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxypropyl group. One common method involves the alkylation of pyrimidine-2,4-dione with 2-chloropropanol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 1-(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 1-(2-hydroxypropyl)dihydropyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2,4(1H,3H)-dione: The parent compound without the hydroxypropyl group.
1-(2-Methoxypropyl)pyrimidine-2,4(1H,3H)-dione: A similar compound with a methoxypropyl group instead of a hydroxypropyl group.
1-(2-Aminopropyl)pyrimidine-2,4(1H,3H)-dione: A derivative with an aminopropyl group.
Uniqueness
1-(2-Hydroxypropyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxypropyl group, which can significantly influence its chemical reactivity and biological activity. This functional group can enhance solubility, improve binding interactions with biological targets, and provide opportunities for further chemical modifications.
Properties
IUPAC Name |
1-(2-hydroxypropyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)4-9-3-2-6(11)8-7(9)12/h2-3,5,10H,4H2,1H3,(H,8,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFXJGADTPVBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC(=O)NC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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